molecular formula C9H9FO B13615530 2-(3-Fluorophenyl)-2-methyloxirane

2-(3-Fluorophenyl)-2-methyloxirane

Cat. No.: B13615530
M. Wt: 152.16 g/mol
InChI Key: JAAFFOJOICVGJV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of a fluorine atom on the phenyl ring and a methyl group on the oxirane ring makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methyloxirane can be achieved through several methods. One common method involves the reaction of 3-fluorobenzaldehyde with a suitable epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound’s high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methyloxirane involves its reactivity with various nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with different molecular targets, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-methyloxirane: Lacks the fluorine atom on the phenyl ring.

    2-(4-Fluorophenyl)-2-methyloxirane: Fluorine atom is positioned differently on the phenyl ring.

    2-(3-Chlorophenyl)-2-methyloxirane: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom on the phenyl ring in 2-(3-Fluorophenyl)-2-methyloxirane imparts unique electronic properties, making it distinct from other similar compounds. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-9(6-11-9)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAFFOJOICVGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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